

# A Comparative Study of Oral Versus Intravenous Administration of Lisavanbulin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lisavanbulin** (also known as BAL101553) is a novel, small-molecule prodrug that is converted in the body to its active metabolite, avanbulin (BAL27862). Avanbulin is a microtubule-destabilizing agent that has shown promising antitumor activity in a variety of preclinical and clinical settings, particularly in aggressive cancers such as glioblastoma.[1][2][3] A key feature of **lisavanbulin** is its ability to be administered both orally and intravenously, offering flexibility in clinical development and patient management. This guide provides a comparative analysis of the oral and intravenous administration of **lisavanbulin**, summarizing key data from preclinical and clinical studies to inform researchers and drug development professionals.

### **Mechanism of Action**

Avanbulin, the active form of **lisavanbulin**, exerts its anticancer effects by binding to tubulin at the colchicine-binding site. This interaction disrupts microtubule dynamics, leading to the destabilization of the mitotic spindle. The cellular response to this disruption is the activation of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[3] By activating the SAC, avanbulin induces a prolonged mitotic arrest, which ultimately triggers apoptotic cell death in cancer cells.[4][5]

## **Preclinical Data Comparison**



Preclinical studies in various cancer models, including patient-derived xenografts (PDX) of glioblastoma, have demonstrated the efficacy of **lisavanbulin** through both oral and intravenous routes.[1][6] These studies have been crucial in establishing the drug's brain-penetrating capabilities and its activity in combination with standard-of-care therapies like radiation.[1]

Table 1: Summary of Preclinical Efficacy and Pharmacokinetics of Lisavanbulin

| Parameter             | Oral Administration                                                                                       | Intravenous<br>Administration       | Source |
|-----------------------|-----------------------------------------------------------------------------------------------------------|-------------------------------------|--------|
| Animal Model          | Glioblastoma Patient-<br>Derived Xenografts<br>(PDX)                                                      | Subcutaneous<br>Xenografts (SW480)  | [6]    |
| Dose                  | 30 mg/kg daily                                                                                            | Not specified for direct comparison | [6]    |
| Efficacy              | Significant extension<br>in survival in 9 out of<br>14 PDX lines (median<br>survival extension<br>9%-84%) | Demonstrated<br>antitumor activity  | [2][6] |
| Brain-to-Plasma Ratio | 1.3 at 2 hours, 1.6 at 6 hours post-dose                                                                  | Not specified                       | [1]    |

## **Clinical Data Comparison**

Clinical trials have investigated both oral and intravenous formulations of **lisavanbulin** in patients with advanced solid tumors, including glioblastoma. The oral formulation has been studied in a daily dosing regimen, while the intravenous formulation has been primarily investigated as a 48-hour infusion.

### **Pharmacokinetics**

A key finding from clinical studies is the excellent oral bioavailability of **lisavanbulin**, which is estimated to be over 80%.[2] This high bioavailability suggests that oral administration can



achieve therapeutic exposures of the active metabolite, avanbulin, comparable to intravenous infusion.

Table 2: Pharmacokinetic Parameters of Avanbulin after Oral and Intravenous **Lisavanbulin** Administration

| Parameter       | Oral Administration<br>(30 mg/day) | Intravenous<br>Administration (70<br>mg/m² 48-h<br>infusion) | Source |
|-----------------|------------------------------------|--------------------------------------------------------------|--------|
| Cmax (ng/mL)    | ~147                               | 144                                                          | [2]    |
| AUC (ng.h/mL)   | ~1,575 (AUC0-inf)                  | 8580 (AUC)                                                   | [2]    |
| Bioavailability | >80%                               | 100% (by definition)                                         | [2]    |

Note: The Cmax and AUC values are from different studies and patient populations and are not from a direct head-to-head comparison.

### **Safety and Tolerability**

Both oral and intravenous administration of **lisavanbulin** have been generally well-tolerated, with manageable side effect profiles. The dose-limiting toxicities (DLTs) differ slightly between the two routes, which is likely attributable to the different dosing schedules and peak drug concentrations.

Table 3: Summary of Key Safety Findings from Clinical Trials



| Administration<br>Route         | Maximum<br>Tolerated Dose<br>(MTD)       | Common<br>Adverse<br>Events                               | Dose-Limiting<br>Toxicities                                   | Source |
|---------------------------------|------------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------|--------|
| Oral (daily)                    | 30 mg/day in<br>glioblastoma<br>patients | Fatigue,<br>diarrhea,<br>hyponatremia                     | Gait disturbances, hallucinations, confusion (all reversible) | [7]    |
| Intravenous (48-<br>h infusion) | 70 mg/m²                                 | Fatigue, constipation, decreased appetite, abdominal pain | Hypotension,<br>hyponatremia,<br>neutropenia                  | [2][6] |

## **Efficacy**

Clinical activity has been observed with both oral and intravenous **lisavanbulin**, with some patients experiencing durable responses, particularly in recurrent glioblastoma.[4][8]

Table 4: Summary of Clinical Efficacy



| Administration<br>Route        | Indication                                          | Observed Efficacy                                                                            | Source |
|--------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------|--------|
| Oral                           | Recurrent<br>Glioblastoma                           | One complete response and one durable partial response in evaluable patients.                | [2]    |
| Intravenous (48-h<br>infusion) | Recurrent<br>Glioblastoma                           | One patient with a partial response (>90% tumor area reduction) and one with stable disease. | [6][8] |
| Intravenous (48-h infusion)    | Platinum-<br>resistant/refractory<br>Ovarian Cancer | Three patients with stable disease and lesion size reductions.                               | [6][8] |

### **Experimental Protocols**

# Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The concentration of avanbulin in plasma and brain tissue is quantified using a validated LC-MS/MS method. While specific proprietary protocols may vary, a general workflow is as follows:

- Sample Preparation: Plasma or tissue homogenate samples are subjected to protein precipitation, typically using a solvent like acetonitrile. An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the samples before precipitation to ensure accuracy.
- Chromatographic Separation: The supernatant after precipitation is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and/or ammonium formate) and an organic component (e.g., acetonitrile or methanol).



- Mass Spectrometric Detection: The eluent from the chromatography column is introduced
  into a tandem mass spectrometer. The analyte is ionized, typically using electrospray
  ionization (ESI) in the positive ion mode. The mass spectrometer is operated in multiple
  reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the
  analyte and the internal standard are monitored for quantification.
- Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of the analyte in the original sample by comparing it to a standard curve prepared with known concentrations of the analyte.

# Preclinical Efficacy Assessment in Orthotopic Glioblastoma Models

The in vivo efficacy of **lisavanbulin** is evaluated in immunodeficient mice bearing intracranial tumors derived from human glioblastoma patient-derived xenografts.

- Tumor Implantation: Human glioblastoma cells are stereotactically implanted into the brains
  of immunodeficient mice.
- Treatment Administration: Once the tumors are established, the mice are randomized into
  treatment and control groups. Lisavanbulin is administered either orally (e.g., by gavage) or
  intravenously (e.g., via tail vein injection) according to the specified dosing schedule. The
  control group receives a vehicle solution.
- Monitoring: The health of the mice is monitored daily. Tumor growth can be monitored using non-invasive imaging techniques such as bioluminescence imaging (if the tumor cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
- Efficacy Endpoints: The primary efficacy endpoint is typically overall survival, which is
  defined as the time from the start of treatment to the time of death or euthanasia due to
  tumor-related morbidity. Other endpoints can include tumor growth inhibition and changes in
  biomarkers assessed by immunohistochemistry on tumor tissue collected at the end of the
  study.

### **Visualizations**



# **Signaling Pathway of Lisavanbulin**



Click to download full resolution via product page



Caption: Mechanism of action of Lisavanbulin.

# **Experimental Workflow for Comparing Oral vs. IV Administration**



Click to download full resolution via product page

Caption: Workflow for preclinical comparison.

### **Conclusion**

**Lisavanbulin** is a promising anticancer agent with the significant advantage of being amenable to both oral and intravenous administration. The oral formulation exhibits high bioavailability, achieving therapeutic concentrations of the active metabolite, avanbulin. While the safety profiles and dosing schedules differ between the two routes, both have demonstrated clinical activity in heavily pretreated patient populations. The choice of administration route in future clinical development may depend on the specific indication, the desired pharmacokinetic profile, and patient convenience. The data presented in this guide provide a foundation for



researchers and drug developers to make informed decisions regarding the continued investigation of this novel microtubule-targeting agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lisavanbulin (BAL101553), a novel microtubule inhibitor, plus radiation in patients with newly diagnosed, MGMT promoter unmethylated glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1/2a dose-finding study and biomarker assessment of oral lisavanbulin in patients with high-grade glioma or glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glioblastoma Foundation® Acquires Drug Lisavanbulin Glioblastoma Foundation [glioblastomafoundation.org]
- 4. Lisavanbulin in patients with recurrent glioblastoma: Phase 2a results and a consolidated analysis of response-predictive biomarkers. ASCO [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Preclinical modeling in glioblastoma patient-derived xenograft (GBM PDX) xenografts to guide clinical development of lisavanbulin—a novel tumor checkpoint controller targeting microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The APC/C maintains the spindle assembly checkpoint by targeting Cdc20 for destruction
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and anti-tumor activity of lisavanbulin administered as 48-hour infusion in patients with ovarian cancer or recurrent glioblastoma: a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Study of Oral Versus Intravenous Administration of Lisavanbulin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194490#a-comparative-study-of-oral-versus-intravenous-administration-of-lisavanbulin]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com